{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid
{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid
Brand Name:
Vulcanchem
CAS No.:
314047-65-9
VCID:
VC0495077
InChI:
InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
SMILES:
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O
Molecular Formula:
C17H16N2O3S
Molecular Weight:
328.4g/mol
{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid
CAS No.: 314047-65-9
Main Products
VCID: VC0495077
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4g/mol
CAS No. | 314047-65-9 |
---|---|
Product Name | {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid |
Molecular Formula | C17H16N2O3S |
Molecular Weight | 328.4g/mol |
IUPAC Name | 2-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylacetic acid |
Standard InChI | InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21) |
Standard InChIKey | QYALXCFTRUHOKT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O |
PubChem Compound | 803003 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume